1-[2-[(4-Chlorobenzoyl)amino]ethyl]-4-fluorosulfonyloxybenzene
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the chlorobenzoyl amino group, and the addition of the fluorosulfonyloxy group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The presence of electronegative atoms like chlorine and fluorine could create areas of relative negative and positive charge, influencing how the molecule interacts with others .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the groups attached to the benzene ring. For example, the chlorobenzoyl group might make the compound susceptible to reactions with nucleophiles, while the fluorosulfonyloxy group could potentially make it a good leaving group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a benzene ring could make it relatively stable and nonpolar, while the electronegative atoms could influence its polarity and potentially its solubility .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[(4-chlorobenzoyl)amino]ethyl]-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO4S/c16-13-5-3-12(4-6-13)15(19)18-10-9-11-1-7-14(8-2-11)22-23(17,20)21/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTNLNJBBRLCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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